molecular formula C24H23N3 B8683502 1-Benzhydryl-3-benzylaminoazetidine-3-carbonitrile CAS No. 138650-21-2

1-Benzhydryl-3-benzylaminoazetidine-3-carbonitrile

Cat. No. B8683502
Key on ui cas rn: 138650-21-2
M. Wt: 353.5 g/mol
InChI Key: WUTXCVALLOTMDE-UHFFFAOYSA-N
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Patent
US07176210B2

Procedure details

To a solution of 1-benzhydrylazetidin-3-one (3.3 g, 14 mmol) in methanol (35 ml) was added benzylamine (1.6 ml, 15 mmol) and then acetic acid (0.88 ml, 15 mmol) at room temperature. After stirring for 45 minutes, solid NaCN (0.76 g, 15 mmol) was added in portions over 2 minutes and the mixture was heated to reflux overnight. The reaction, which now contained a precipitate, was cooled and then stirred at room temperature. The solids were collected by vacuum filtration, rinsed with a small volume of cold methanol, and then dried, in vacuo, to give I-1A-3a as a solid (3.56 g, 72%): +APcI MS (M+1) 354.4; 1H NMR (400 MHz, CD3OD) δ 7.40 (d, J=7.5 Hz, 4H), 7.35 (d, J=7.5 Hz, 2H), 7.31–7.20 (m, 7H), 7.16 (t, J=7.3 Hz, 2H), 4.44 (s, 1H), 3.76 (s, 2H), 3.48 (d, J=8.3 Hz, 2H), 3.05 (d, J=8.3 Hz, 2H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.76 g
Type
reactant
Reaction Step Three
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:17][C:16](=O)[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:19]([NH2:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(O)(=O)C.[C-:31]#[N:32].[Na+]>CO>[CH:1]([N:14]1[CH2:17][C:16]([NH:26][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:31]#[N:32])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)=O
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.76 g
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
STIRRING
Type
STIRRING
Details
stirred at room temperature
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with a small volume of cold methanol
CUSTOM
Type
CUSTOM
Details
dried, in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C#N)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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